1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE
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Overview
Description
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of Chloromethylphenoxy Group: The chloromethylphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a chloromethylating agent.
Coupling Reaction: The final step involves coupling the benzotriazole ring with the chloromethylphenoxy group under appropriate reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a pharmacological agent.
Medicine: Research may explore its potential therapeutic effects or its use as a drug precursor.
Industry: The compound could be used in the development of new materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The benzotriazole ring may interact with enzymes or receptors, modulating their activity. The chloromethylphenoxy group could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHOXYPHENOXY)-1-ETHANONE
- 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-BROMOPHENOXY)-1-ETHANONE
Uniqueness
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-ETHANONE is unique due to the presence of the chloromethylphenoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-10-8-11(16)6-7-14(10)21-9-15(20)19-13-5-3-2-4-12(13)17-18-19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXQQYIMGOIXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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